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Compound of Interest

Compound Name: 2-fluoroBenzenesulfonyl fluoride

Cat. No.: B2658334 Get Quote

An In-depth Technical Guide to the Molecular Structure and Applications of 2-
Fluorobenzenesulfonyl Fluoride

Executive Summary: 2-Fluorobenzenesulfonyl fluoride is a pivotal reagent in modern

medicinal chemistry and chemical biology. Its unique molecular architecture, featuring two

distinct fluorine environments, underpins its utility as a versatile chemical probe and a key

connector in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide provides a

comprehensive analysis of its molecular structure, spectroscopic characteristics, synthesis, and

reactivity, with a focus on its application in the development of covalent therapeutics and

complex molecular assemblies. We delve into the causality behind its reactivity, offering field-

proven insights for researchers, scientists, and drug development professionals.

Introduction: A Modern Covalent Warhead
2-Fluorobenzenesulfonyl fluoride (CAS No. 52200-99-4) is an aromatic organic compound

with the chemical formula C₆H₄F₂O₂S.[1] Its structure is characterized by a benzene ring

substituted at the ortho position with a fluorine atom and a sulfonyl fluoride (-SO₂F) functional

group. This substitution pattern gives rise to distinct physical and chemical properties that have

positioned it as a compound of significant interest.

The resurgence of covalent drugs has highlighted the need for electrophilic "warheads" with

tunable reactivity and high stability. Unlike their more reactive sulfonyl chloride counterparts,

sulfonyl fluorides exhibit remarkable stability towards hydrolysis while maintaining selective

reactivity with strong nucleophiles.[2] This balanced reactivity profile is central to their use in
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targeting nucleophilic amino acid residues (such as lysine, serine, or tyrosine) in proteins,

forming stable covalent bonds.[1] Consequently, 2-fluorobenzenesulfonyl fluoride serves as

a foundational scaffold for designing highly specific covalent inhibitors and chemical probes.

Furthermore, the sulfonyl fluoride moiety is the cornerstone of SuFEx click chemistry, a

powerful set of reactions for reliably building robust S-O or S-N linkages.[1] The presence of

the second fluorine atom on the aromatic ring allows for further synthetic modification or can be

used to modulate the electronic properties and reactivity of the sulfonyl fluoride group.

Molecular Structure and Physicochemical
Properties
Core Structure and Conformational Analysis
The molecular structure of 2-fluorobenzenesulfonyl fluoride consists of a planar benzene

ring with the sulfonyl fluoride group and a fluorine atom attached to adjacent carbon atoms (C1

and C2, respectively).

While a definitive crystal structure for 2-fluorobenzenesulfonyl fluoride is not publicly

available, structural data from closely related aromatic sulfonyl fluorides provide critical

insights.[2]

S-F Bond: The sulfur-fluorine bond in the -SO₂F group is notably short and strong. In

analogous structures, this bond length is approximately 1.546 Å, which is considerably

shorter and more robust than the corresponding S-Cl bond in sulfonyl chlorides (~2.019 Å).

[2] This accounts for the enhanced thermal and chemical stability of sulfonyl fluorides.

Conformation: The -SO₂F group is not coplanar with the benzene ring. X-ray crystallography

on similar compounds reveals that one of the sulfonyl oxygens and the fluorine atom of the -

SO₂F group are positioned above and below the plane of the aromatic ring. For example, the

torsion angle between the C1-C2 bond of the ring and the S-F bond can be around 60-70°, a

conformation that minimizes steric hindrance and influences intermolecular interactions.[2]

Physicochemical Data
The key quantitative properties of 2-fluorobenzenesulfonyl fluoride are summarized below

for quick reference.
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Property Value Source(s)

CAS Number 52200-99-4 [1]

Molecular Formula C₆H₄F₂O₂S [1]

Molecular Weight 178.16 g/mol [1]

Appearance Colorless to light yellow liquid

Density ~1.421 g/mL at 25 °C

Boiling Point 90-94 °C at 10 Torr [3]

Refractive Index (n/D) 1.476 [1]

Flash Point 106.67 °C [1]

Spectroscopic and Analytical Characterization
A comprehensive understanding of a molecule's structure requires detailed spectroscopic

analysis. While fully assigned spectra for this specific compound are not widely published, the

expected features can be reliably predicted based on established principles of NMR, IR, and

MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 2-
fluorobenzenesulfonyl fluoride, particularly due to the presence of the ¹⁹F nucleus.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive.[4]

The spectrum of 2-fluorobenzenesulfonyl fluoride is expected to show two distinct signals:

Sulfonyl Fluoride (-SO₂F): Aryl sulfonyl fluorides typically resonate in the range of +60 to

+70 ppm relative to CFCl₃.[5][6] This signal will likely appear as a doublet due to coupling

with the ortho C-H proton.

Aromatic Fluoride (Ar-F): The fluorine atom attached directly to the benzene ring is

expected to have a chemical shift in the region of -110 to -120 ppm.[5] Its multiplicity will

be complex due to couplings with adjacent aromatic protons.
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¹H NMR: The proton spectrum will be complex and characteristic of a 1,2-disubstituted

benzene ring. Four protons are expected in the aromatic region (~7.0-8.5 ppm), exhibiting

complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings.

¹³C NMR: Standard proton-decoupled ¹³C NMR spectra for compounds containing fluorine

can be complex due to strong, long-range carbon-fluorine couplings.[7] The spectrum is

expected to show six distinct signals for the aromatic carbons. The carbon atoms directly

bonded to fluorine (C-F and C-SO₂F) will appear as doublets with large one-bond coupling

constants (¹JCF). Other carbons will also exhibit smaller, long-range C-F couplings.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key vibrational

frequencies for 2-fluorobenzenesulfonyl fluoride would include:

S=O Stretching: Strong, characteristic absorption bands for asymmetric and symmetric

stretching of the sulfonyl group, typically found around 1380-1415 cm⁻¹ and 1180-1200

cm⁻¹, respectively.

S-F Stretching: A strong band expected in the region of 800-850 cm⁻¹.

C-F Stretching: A strong absorption typically found in the 1200-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring.

Mass Spectrometry (MS)
In mass spectrometry, 2-fluorobenzenesulfonyl fluoride (MW: 178.16) is expected to show a

clear molecular ion peak (M⁺) at m/z ≈ 178. The isotopic pattern will be characteristic for a

compound containing sulfur. Common fragmentation pathways would likely involve the loss of

the sulfonyl fluoride group (-SO₂F) or its components.

Synthesis and Reactivity
Synthetic Protocol: Halogen Exchange
The most common and reliable method for synthesizing aryl sulfonyl fluorides is through

halogen exchange from the corresponding aryl sulfonyl chloride. This approach leverages the
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high stability of the S-F bond as a thermodynamic driving force.

Protocol: Synthesis of 2-Fluorobenzenesulfonyl Fluoride from 2-Fluorobenzenesulfonyl

Chloride

Objective: To prepare 2-fluorobenzenesulfonyl fluoride via nucleophilic fluoride exchange

on 2-fluorobenzenesulfonyl chloride.

Reagents:

2-Fluorobenzenesulfonyl chloride (1.0 eq)

Anhydrous potassium fluoride (KF, ~2-3 eq)

Polar aprotic solvent (e.g., Sulfolane or anhydrous Acetonitrile)[8]

Procedure:

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a

thermometer, and a reflux condenser under a nitrogen or argon atmosphere.

Reagent Addition: Anhydrous potassium fluoride is added to the flask, followed by the

solvent (e.g., sulfolane). The precursor, 2-fluorobenzenesulfonyl chloride, is then added to

the stirred suspension.

Reaction: The reaction mixture is heated to a temperature between 130 °C and 220 °C.[8]

The optimal temperature depends on the solvent used. The progress of the reaction can

be monitored by GC-MS or TLC.

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid

potassium chloride (KCl) byproduct is removed by filtration.

Purification: The solvent is removed from the filtrate under reduced pressure. The crude

product is then purified by vacuum distillation to yield 2-fluorobenzenesulfonyl fluoride
as a clear liquid.

Self-Validation and Trustworthiness: The purity of the final product must be confirmed using

the analytical methods described in Section 3.0. ¹⁹F NMR is particularly effective for
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confirming the complete conversion of the -SO₂Cl group to -SO₂F, as the signal for the

sulfonyl fluoride will be distinct from any starting material.

Preparation

Reaction

Purification

Dry Glassware
(N2 Atmosphere)

Add Anhydrous KF &
2-Fluorobenzenesulfonyl Chloride

to Sulfolane

Heat Mixture
(130-220 °C)

Monitor Progress
(GC-MS / TLC)

Cool to RT

Reaction Complete

Filter to Remove KCl

Vacuum Distillation

Pure 2-Fluorobenzenesulfonyl
Fluoride
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Chemical Reactivity: The SuFEx Mechanism
The reactivity of 2-fluorobenzenesulfonyl fluoride is dominated by the electrophilicity of the

sulfur atom. It readily undergoes nucleophilic substitution with a variety of nucleophiles (e.g.,

amines, phenols, alcohols) in a process known as Sulfur(VI) Fluoride Exchange (SuFEx).

The mechanism involves the direct attack of the nucleophile on the sulfur center, forming a

pentavalent intermediate. The fluoride ion is an excellent leaving group, and its expulsion

drives the reaction to completion, forming a stable sulfonate ester or sulfonamide linkage. The

reaction is often base-catalyzed to deprotonate the incoming nucleophile, enhancing its

reactivity.

// Nodes Reactants [label="2-Fluorobenzenesulfonyl Fluoride + R-XH\n(Nucleophile, e.g., R-

OH, R-NH2)", style=filled, fillcolor="#FFFFFF", penwidth=2, color="#4285F4"]; Base

[label="Base\n(e.g., Et3N)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Intermediate

[label="Pentavalent Intermediate\n[Ar-S(O)2(F)(XR)]-", style="filled,dashed",

fillcolor="#F1F3F4", color="#EA4335"]; Products [label="Product (Sulfonate/Sulfonamide)\n+ F-

", style=filled, fillcolor="#FFFFFF", penwidth=2, color="#34A853"];

// Edges Reactants -> Intermediate [label="Nucleophilic Attack on Sulfur"]; Base -> Reactants

[label="Activates\nNucleophile", style=dashed, arrowhead=odot]; Intermediate -> Products

[label="Fluoride Expulsion\n(Leaving Group)", color="#EA4335", penwidth=2]; } doto

Generalized mechanism for the SuFEx reaction.

Applications in Drug Discovery and Chemical
Biology
The unique stability-reactivity profile of the sulfonyl fluoride group makes it an invaluable tool

for the modern drug hunter.

Covalent Probes: The -SO₂F group can form stable, covalent bonds with nucleophilic side

chains of amino acids like serine, threonine, tyrosine, and lysine. This allows for the

development of highly selective and potent irreversible inhibitors. By incorporating the 2-
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fluorobenzenesulfonyl fluoride scaffold, researchers can design probes to map protein

binding sites or develop drugs with prolonged pharmacodynamic effects.

SuFEx Click Chemistry: As a reliable and orthogonal reaction, SuFEx allows for the modular

assembly of complex molecules. 2-Fluorobenzenesulfonyl fluoride can act as a versatile

linker, connecting different molecular fragments (e.g., a targeting moiety and a payload) with

a robust sulfonate or sulfonamide bridge. This is particularly powerful in fragment-based drug

discovery and the synthesis of libraries of compounds for high-throughput screening.

Core

Covalent

as 'Warhead'

SuFEx

as 'Connector'

Probes Drugs Libraries

Click to download full resolution via product page

Handling and Safety
2-Fluorobenzenesulfonyl fluoride is a reactive chemical that must be handled with

appropriate safety precautions. It is classified as corrosive and can cause severe skin burns

and eye damage.[1] It is also harmful if swallowed or inhaled.[9] All handling should be

performed in a well-ventilated fume hood while wearing appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored under an

inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[9]

Conclusion
2-Fluorobenzenesulfonyl fluoride is more than a simple fluorinated aromatic compound; it is

a precision tool for modern chemical science. Its molecular structure, defined by the stable yet

reactive sulfonyl fluoride group and an ortho-fluorine substituent, provides a unique platform for
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innovation. By understanding its fundamental properties—from spectroscopic signatures and

conformational preferences to its predictable reactivity in SuFEx reactions—researchers can

fully leverage its potential in designing next-generation covalent therapeutics, sophisticated

biological probes, and complex molecular systems. This guide serves as a foundational

resource for scientists aiming to harness the power of this versatile chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.sigmaaldrich.com/SG/en/product/aldrich/ald00178
https://pmc.ncbi.nlm.nih.gov/articles/PMC9835070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9835070/
https://www.researchgate.net/figure/CF-bond-lengths-in-A-and-charges-on-the-C-and-F-atoms_tbl3_320731380
https://www.biophysics.org/Portals/0/BPSAssets/Articles/gerig.pdf
https://www.rsc.org/suppdata/c5/gc/c5gc02755a/c5gc02755a1.pdf
https://www.rsc.org/suppdata/c7/ob/c7ob02028g/c7ob02028g1.pdf
https://magritek.com/2014/07/30/simultaneous-proton-and-fluorine-decoupled-13c-nmr/
https://patents.google.com/patent/US4369145A/en
https://patents.google.com/patent/US4369145A/en
https://achmem.com/products/cat-no-bdjhh020852
https://www.benchchem.com/product/b2658334#molecular-structure-of-2-fluorobenzenesulfonyl-fluoride
https://www.benchchem.com/product/b2658334#molecular-structure-of-2-fluorobenzenesulfonyl-fluoride
https://www.benchchem.com/product/b2658334#molecular-structure-of-2-fluorobenzenesulfonyl-fluoride
https://www.benchchem.com/product/b2658334#molecular-structure-of-2-fluorobenzenesulfonyl-fluoride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2658334?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2658334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2658334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

